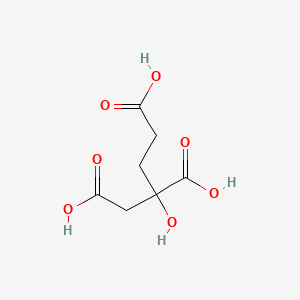

Homocitric acid

Description

Structure

3D Structure

Properties

CAS No. |

3562-74-1 |

|---|---|

Molecular Formula |

C7H10O7 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2-hydroxybutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

XKJVEVRQMLKSMO-UHFFFAOYSA-N |

SMILES |

C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |

Synonyms |

homocitrate homocitric acid |

Origin of Product |

United States |

Foundational & Exploratory

Homocitric Acid: A Technical Guide to Its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocitric acid, a homolog of citric acid, is a naturally occurring tricarboxylic acid that plays a crucial role in various biochemical pathways.[1] Notably, it is an essential component of the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which is fundamental for biological nitrogen fixation.[1] Furthermore, this compound is a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi. This technical guide provides an in-depth overview of the basic chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its involvement in a key metabolic pathway.

Core Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, particularly for its lactone form, other values are based on computational predictions.

| Property | Value | Source & Notes |

| Molecular Formula | C₇H₁₀O₇ | --INVALID-LINK--[2] |

| Molecular Weight | 206.15 g/mol | --INVALID-LINK--[2] |

| Appearance | Colorless solid | --INVALID-LINK--[1] |

| pKa (Strongest Acidic) | ~3.09 | Predicted by ChemAxon |

| Aqueous Solubility | ~191 g/L | Predicted by ALOGPS |

| Melting Point | Not Available | Data for the free acid is not readily available in the searched literature. |

| Optical Activity | Chiral | As an asymmetric molecule, this compound is optically active.[1] The specific rotation of a synthetic intermediate, (−)-homocitric acid lactone, has been reported as [α]D²⁰.² = -6.01 (c=1, H₂O).[3] |

| This compound γ-lactone Melting Point | Not Available | While a specific melting point is not provided, it exists as a stable crystalline solid. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

-

Preparation of this compound Solution: A precise weight of this compound is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since this compound is a tricarboxylic acid, multiple inflection points and corresponding pKa values are expected.

Determination of Aqueous Solubility by the Shake-Flask Method

The equilibrium solubility of this compound in water can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.[4]

-

Concentration Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in g/L or mol/L.

Determination of Melting Point by Capillary Method

The melting point of this compound can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[5]

-

Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded.[5]

-

Melting Range: The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound.

Determination of Optical Rotation by Polarimetry

The optical activity of a chiral compound like this compound is measured using a polarimeter.[6]

-

Solution Preparation: A solution of this compound of a known concentration is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., water) at a constant temperature.[7]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.[7]

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.[6]

-

Angle of Rotation: The angle by which the plane of polarized light is rotated by the solution is measured. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[6]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength used for the measurement are also reported.[6][7]

Signaling Pathway and Experimental Workflow Visualization

This compound is a critical intermediate in the biosynthesis of the essential amino acid lysine via the α-aminoadipate pathway, which is operative in fungi and some other eukaryotes. The following diagram illustrates the initial steps of this pathway, highlighting the formation of this compound.

Caption: Initial steps of the α-aminoadipate pathway for lysine biosynthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (+-)-Homocitric acid | C7H10O7 | CID 28371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of this compound Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

The Discovery and Enduring Significance of Homocitric Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Homocitric acid, a chiral tricarboxylic acid, holds a unique and critical position in two fundamental biochemical pathways: the biosynthesis of lysine in many fungi and the intricate assembly of the iron-molybdenum cofactor (FeMo-co) essential for biological nitrogen fixation. First identified in the mid-20th century as an intermediate in fungal amino acid metabolism, its subsequent discovery as an integral component of nitrogenase underscored its broader biological importance. This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound. It details the key experimental protocols that were instrumental in its identification and study, presents quantitative data in a structured format, and visually represents the core biochemical pathways and experimental workflows. This document serves as a vital resource for researchers in mycology, enzymology, and nitrogen fixation, as well as for professionals in drug development targeting fungal metabolic pathways.

A Historical Perspective on the Discovery of this compound

The story of this compound begins in the realm of mycology and the investigation of amino acid biosynthesis. In the mid-1960s, researchers studying lysine auxotrophs of the yeast Saccharomyces observed the accumulation of an unknown compound, hinting at its role as a metabolic intermediate.

The seminal work that brought this compound to light was published in 1964 by Murray Strassman and L. N. Ceci.[1][2] Through meticulous enzymatic studies, they demonstrated the formation of this novel tricarboxylic acid from the condensation of acetyl-CoA and α-ketoglutarate in yeast extracts.[1][2] This pivotal discovery established this compound as the first committed intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi.[1][2] Subsequent research confirmed its presence and essential role in this pathway across a variety of fungal species, including Neurospora crassa and Aspergillus fumigatus.[3][4]

For over two decades, the significance of this compound was thought to be confined to this specific fungal metabolic route. However, in 1989, a second, equally profound discovery was made by the research groups of P.W. Ludden and V.K. Shah.[5][6][7] They identified this compound as an integral and essential organic component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the complex enzyme responsible for converting atmospheric nitrogen to ammonia.[5][6][7] This finding revolutionized the understanding of the nitrogenase active site and highlighted a remarkable instance of convergent evolution, where the same molecule is utilized for two disparate and vital biological functions in different kingdoms of life.

Biochemical Roles of this compound

The α-Aminoadipate Pathway for Lysine Biosynthesis

In most fungi, the essential amino acid lysine is synthesized via the α-aminoadipate (AAA) pathway. This compound is the product of the first and rate-limiting step of this pathway, a reaction catalyzed by the enzyme homocitrate synthase (HCS).[4][8][9]

The formation of homocitrate from acetyl-CoA and α-ketoglutarate is a key regulatory point in lysine biosynthesis. The activity of homocitrate synthase is often subject to feedback inhibition by the end product, lysine.[8] Following its synthesis, homocitrate is isomerized to homoisocitrate via homoaconitate, a reaction catalyzed by homoaconitase.[10][11] This isomerization is analogous to the conversion of citrate to isocitrate in the Krebs cycle. The subsequent steps of the AAA pathway ultimately lead to the production of lysine.[11]

The Iron-Molybdenum Cofactor of Nitrogenase

Biological nitrogen fixation, the conversion of dinitrogen (N₂) to ammonia (NH₃), is catalyzed by the nitrogenase enzyme complex. At the heart of the most common form of this enzyme lies the iron-molybdenum cofactor (FeMo-co), a complex metallocluster with the composition [MoFe₇S₉C(R)-homocitrate].[3][12][13]

Homocitrate is coordinated to the molybdenum atom of the cofactor through its hydroxyl and one of its carboxyl groups.[12][13] The presence of homocitrate is absolutely essential for nitrogenase activity; its absence or replacement with similar molecules like citrate drastically reduces or alters the enzyme's substrate-reducing capabilities.[9][13] The precise role of homocitrate in the catalytic mechanism is an area of active research, with hypotheses suggesting it may be involved in proton delivery, substrate binding, or modulating the electronic properties of the Mo atom.[13]

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound has been heavily reliant on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

| Parameter | ¹H NMR (D₂O) | ¹³C NMR (D₂O) |

| Chemical Shifts (δ, ppm) | δ 1.70-1.90 (m, 2H), 2.10-2.30 (m, 2H), 2.65 (d, J=15 Hz, 1H), 2.85 (d, J=15 Hz, 1H) | δ 29.5, 33.0, 45.0, 75.0, 175.0, 178.0, 181.0 |

Note: NMR chemical shifts can vary depending on the solvent, pH, and concentration. The values presented are approximate.

Mass Spectrometry Fragmentation: Electron ionization mass spectrometry of derivatized this compound typically shows characteristic fragmentation patterns resulting from the loss of carboxyl groups (as CO₂) and water. Key fragments often observed include [M-H₂O]⁺, [M-COOH]⁺, and [M-2COOH]⁺.

Kinetic Parameters of Homocitrate Synthase

The kinetic properties of homocitrate synthase have been studied in several fungal species. These parameters are crucial for understanding the regulation of the lysine biosynthetic pathway and for the development of potential inhibitors.

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Saccharomyces cerevisiae | Acetyl-CoA | ~10-20 | ~5 | [14] |

| α-Ketoglutarate | ~150-260 | [3] | ||

| Aspergillus fumigatus | Acetyl-CoA | 17 | 0.68 | [3] |

| α-Ketoglutarate | 261 | [3] | ||

| Thermus thermophilus | Acetyl-CoA | - | - | [15] |

| α-Ketoglutarate | - | - | [15] |

Yields of Chemical Synthesis of this compound Lactone

Various synthetic routes have been developed for this compound, often targeting its more stable lactone form. The efficiency of these syntheses varies depending on the methodology.

| Synthetic Approach | Starting Material | Overall Yield (%) | Reference |

| Enantioselective Synthesis | Chiral allylic alcohol | ~20-30% | |

| Diastereoselective Aldol Addition | Diethyl oxalate | ~35-45% | |

| Diels-Alder Cycloaddition | - | ~40-50% | [14] |

Experimental Protocols

Isolation of this compound from Fungal Culture (Generalized)

This protocol is a generalized procedure based on methods used for the isolation of organic acids from fungal cultures.

1. Fungal Culture and Harvest:

-

Grow the desired fungal strain (e.g., a lysine auxotroph of Saccharomyces cerevisiae) in a suitable liquid medium until the desired growth phase is reached.

-

Separate the fungal biomass from the culture medium by centrifugation or filtration.

2. Extraction:

-

Lyophilize the fungal biomass to dryness.

-

Extract the dried biomass with a polar solvent such as methanol or ethanol at room temperature with constant agitation.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.

-

Pool the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Resuspend the crude extract in a minimal amount of water.

-

Apply the resuspended extract to an anion-exchange chromatography column (e.g., DEAE-cellulose).

-

Elute the column with a linear gradient of a volatile buffer, such as ammonium bicarbonate.

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC, GC-MS).

-

Pool the fractions containing this compound and lyophilize to remove the buffer.

Enzymatic Assay for Homocitrate Synthase Activity

This protocol is based on a spectrophotometric assay that measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the Coenzyme A (CoA) produced during the reaction.[3][13]

1. Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

50 mM HEPES buffer, pH 7.5

-

0.1 mM DCPIP

-

200 µM α-ketoglutarate

-

100 µM acetyl-CoA

-

Purified homocitrate synthase or cell-free extract

-

2. Assay Procedure:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 600 nm at room temperature using a spectrophotometer. The rate of DCPIP reduction is proportional to the homocitrate synthase activity.

3. Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (ε = 19.1 mM⁻¹ cm⁻¹).[13] One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocitrate per minute under the assay conditions.

In Vitro Synthesis of the Iron-Molybdenum Cofactor (FeMo-co)

This protocol is a simplified representation of the in vitro FeMo-co synthesis assay developed by Shah and coworkers, which was instrumental in identifying homocitrate as a key component.[12][13]

1. Preparation of Components:

-

All manipulations must be performed under strict anaerobic conditions.

-

Prepare solutions of the following components in an anaerobic buffer (e.g., Tris-HCl with dithiothreitol):

-

Apodinitrogenase (dinitrogenase lacking FeMo-co) from a nifB mutant strain.

-

Purified NifB, NifN, and NifE proteins.

-

ATP regenerating system (ATP, creatine phosphate, creatine kinase).

-

Sodium molybdate.

-

Ferrous ammonium sulfate.

-

Sodium sulfide.

-

(R)-Homocitric acid.

-

2. Synthesis Reaction:

-

In an anaerobic vial, combine the apodinitrogenase, Nif proteins, ATP regenerating system, molybdate, iron, and sulfide.

-

Initiate the synthesis by the addition of this compound.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Activity Assay:

-

After incubation, assay the reconstituted nitrogenase activity by measuring acetylene reduction to ethylene using gas chromatography. The amount of ethylene produced is proportional to the amount of FeMo-co synthesized.

Conclusion

The journey of this compound from its discovery as a niche metabolite in fungal lysine biosynthesis to its recognition as a crucial component of the nitrogenase active site is a testament to the interconnectedness of biological systems and the power of fundamental biochemical research. The experimental protocols and data presented in this guide provide a foundation for further exploration of this fascinating molecule. For researchers in drug development, the α-aminoadipate pathway, with homocitrate synthase as its gatekeeper, remains a promising target for novel antifungal therapies. For those studying nitrogen fixation, unraveling the precise role of this compound in the catalytic mechanism of nitrogenase continues to be a key challenge with profound implications for agriculture and biotechnology. This in-depth technical guide serves as a comprehensive resource to support and inspire future research into the multifaceted world of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Spectroscopic and kinetic characterization of the bifunctional chorismate synthase from Neurospora crassa: evidence for a common binding site for 5-enolpyruvylshikimate 3-phosphate and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Homocitrate formation in Neurospora crassa. Relation to lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic properties of fatty acid synthetase of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Enzymatic conversion of homoisocitric acid into alpha-ketoadipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro synthesis of the iron-molybdenum cofactor of nitrogenase. Purification and characterization of NifB cofactor, the product of NIFB protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of a High-throughput Fluorescent Acetyltransferase Assay to Identify Inhibitors of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

The Natural Occurrence of Homocitrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocitrate, a tricarboxylic acid structurally similar to citrate, is a crucial metabolite found in specific biological systems, playing indispensable roles in primary metabolism. Unlike its well-known analogue, homocitrate is not a component of the central citric acid cycle. Instead, its natural occurrence is primarily documented in two significant and distinct metabolic contexts: as a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in many fungi and certain archaea, and as an essential organic component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase in nitrogen-fixing bacteria. This technical guide provides an in-depth overview of the biosynthesis, metabolic roles, and detection of homocitrate in these biological systems, tailored for researchers, scientists, and professionals in drug development.

Homocitrate in Lysine Biosynthesis: The α-Aminoadipate Pathway

In many fungi, including pathogens like Candida albicans and Aspergillus fumigatus, as well as in some archaea, the essential amino acid lysine is synthesized via the α-aminoadipate (AAA) pathway[1][2][3]. Homocitrate is the first committed intermediate in this pathway.

Biosynthesis of Homocitrate

The synthesis of homocitrate is catalyzed by the enzyme homocitrate synthase (HCS) , which performs an aldol condensation of acetyl-CoA and α-ketoglutarate[1][3][4]. This reaction is the first and often rate-limiting step of the AAA pathway[1][5].

dot

Caption: The α-aminoadipate pathway for lysine biosynthesis.

Metabolic Fate of Homocitrate

Following its synthesis, homocitrate is isomerized to homoisocitrate by the enzyme homoaconitase [6][7]. This reaction proceeds via a cis-homoaconitate intermediate. Homoisocitrate is then oxidatively decarboxylated to α-ketoadipate, which is further converted through a series of enzymatic steps to lysine[7].

Regulation and Significance

Homocitrate synthase is a key regulatory point in the AAA pathway and is often subject to feedback inhibition by the end-product, L-lysine[3][8]. The accumulation of homocitrate, for instance in fungal mutants with deficient homoaconitase activity, can lead to the transcriptional upregulation of several genes in the lysine biosynthesis pathway, suggesting homocitrate may act as a signaling molecule indicating a metabolic bottleneck[6][9]. As the AAA pathway is absent in humans, its enzymes, including homocitrate synthase, are considered attractive targets for the development of novel antifungal drugs[1].

Homocitrate in Nitrogen Fixation: The Iron-Molybdenum Cofactor

In diazotrophic (nitrogen-fixing) bacteria, such as Azotobacter vinelandii, homocitrate plays a critical role as an integral component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme complex[10][11]. Nitrogenase catalyzes the reduction of atmospheric dinitrogen (N₂) to ammonia (NH₃), a process essential for life on Earth[11].

Incorporation into FeMo-co

Homocitrate is synthesized by the product of the nifV gene, which encodes a specific isoform of homocitrate synthase [10]. This homocitrate molecule is then incorporated into the FeMo-co cluster during its biosynthesis[10][11]. The FeMo-co is a complex metallocluster with the composition [MoFe₇S₉C-(R)-homocitrate][11]. The homocitrate ligand coordinates to the molybdenum atom of the cofactor[11].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. abcam.com [abcam.com]

- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression of the lys1 gene in Penicillium chrysogenum: homocitrate synthase levels, alpha-aminoadipic acid pool and penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. aurametrix.weebly.com [aurametrix.weebly.com]

- 8. NifB-dependent in vitro synthesis of the iron–molybdenum cofactor of nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

role of homocitric acid in nitrogen-fixing bacteria

An In-depth Technical Guide on the Core Role of Homocitric Acid in Nitrogen-Fixing Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrogenase, the enzyme responsible for biological nitrogen fixation, contains a highly complex active site cofactor known as the Iron-Molybdenum Cofactor (FeMoco). A critical, non-proteinaceous component of FeMoco is (R)-homocitric acid, an organic tricarboxylic acid. This guide provides a detailed examination of the multifaceted role of homocitrate, from its biosynthesis and intricate incorporation into the FeMoco scaffold to its pivotal function in the catalytic reduction of dinitrogen (N₂). We synthesize key research findings, present quantitative data on its functional importance, detail relevant experimental protocols, and provide visual diagrams of the core biochemical pathways. Understanding the precise function of homocitrate is not only fundamental to elucidating the mechanism of nitrogenase but also offers potential avenues for the development of novel catalysts and inhibitors.

Introduction: The Nitrogenase Complex and the FeMo Cofactor

The molybdenum-dependent nitrogenase is a bipartite enzyme system comprising two main metalloprotein components: the Fe protein (dinitrogenase reductase, a homodimer encoded by nifH) and the MoFe protein (dinitrogenase, an α₂β₂ heterotetramer encoded by nifD and nifK).[1][2] The Fe protein, containing a single [4Fe-4S] cluster, serves as the obligate ATP-dependent electron donor to the MoFe protein.[2][3] The MoFe protein houses two unique, high-nuclearity metal clusters: the P-cluster ([8Fe-7S]) and the FeMo cofactor (FeMoco).[2] FeMoco, with a composition of [Mo-7Fe-9S-C-homocitrate], is the catalytic heart of the enzyme where the formidable triple bond of dinitrogen is cleaved and reduced to ammonia.[2][4] The organic homocitrate moiety is covalently attached to the molybdenum atom and is indispensable for the enzyme's catalytic competency.[4][5]

Biosynthesis of this compound: The NifV Pathway

The synthesis of this compound in nitrogen-fixing bacteria is a dedicated step in the FeMoco assembly line, catalyzed by the enzyme homocitrate synthase.

The nifV Gene Product

The gene responsible for homocitrate synthesis is nifV.[6][7] The nifV gene product is a homocitrate synthase (EC 2.3.3.14) that catalyzes the condensation of acetyl-coenzyme A (acetyl-CoA) and 2-oxoglutarate (α-ketoglutarate).[8][9][10] Disruption of the nifV gene results in a nitrogen-fixation deficient phenotype, characterized by very slow diazotrophic growth.[10] This deficiency can be cured by the external addition of homocitrate, confirming its essential role.[9]

Biochemical Reaction

The reaction catalyzed by NifV is a crucial entry point for the organic component of FeMoco. It ensures a dedicated supply of homocitrate for cofactor biosynthesis.

Caption: Biosynthesis of (R)-homocitric acid by NifV homocitrate synthase.

Assembly of the FeMo Cofactor: Incorporation of Homocitrate

Homocitrate is not incorporated into a pre-formed inorganic cluster; rather, its addition is a key step in the maturation of the cofactor on a dedicated scaffold protein complex.

The NifEN Scaffold

The biosynthesis of FeMoco is a stepwise process that occurs ex situ from the final MoFe protein.[2] An iron-sulfur core, known as NifB-co, is first synthesized by the NifB protein and then transferred to the NifEN protein complex, which serves as a molecular scaffold.[2][11] It is on this NifEN scaffold that the precursor cluster is further processed.

ATP-Dependent Mo/Homocitrate Insertion

The final steps of FeMoco maturation on NifEN involve the incorporation of both molybdenum and homocitrate.[11] This critical insertion is an ATP-dependent process mediated by the Fe protein (NifH).[3] The Fe protein functions as a "Mo/homocitrate insertase," binding and delivering these two components to the NifEN-bound iron-sulfur precursor.[3][4] Biochemical analyses demonstrate a mandatory co-mobilization of molybdenum and homocitrate by NifH, suggesting they are delivered as a unit.[4]

Caption: FeMoco assembly pathway highlighting homocitrate incorporation.

Catalytic Function: Homocitrate's Role in Dinitrogen Reduction

Homocitrate's role extends beyond structural stabilization; it is intimately involved in the catalytic mechanism of N₂ reduction.

Substrate Specificity

The presence of homocitrate is a key determinant of nitrogenase's substrate specificity.[9] In vitro FeMoco synthesis systems have shown that substituting homocitrate with analogues, such as citrate (which lacks one methylene group), results in the formation of aberrant cofactors.[1][9] These altered nitrogenases exhibit drastically impaired ability to reduce N₂, while often retaining the ability to reduce other substrates like acetylene.[1] This demonstrates that the specific structure of homocitrate is finely tuned for the demanding task of N₂ binding and reduction.

The Homocitrate Ring-Opening Hypothesis

A leading hypothesis suggests that homocitrate plays a dynamic role during catalysis. The reduction of N₂ is a highly energy-intensive process that is thought to occur only after the enzyme has accumulated sufficient electrons.[1] The "homocitrate ring-opening" model proposes that in these highly reduced states, one of the carboxylate-molybdenum bonds of the bidentate homocitrate ligand is transiently cleaved.[1] This cleavage would free a coordination site on the molybdenum atom, allowing for the binding of N₂.[1]

This dynamic process is thought to be facilitated by the protein environment, specifically by the α-Lys426 residue, which forms a hydrogen bond with the homocitrate carboxylate group.[1][4] Mutations at this position can selectively disrupt N₂ reduction without affecting acetylene reduction, lending strong support to this model.[1]

Caption: Logical workflow of the homocitrate ring-opening hypothesis.

Quantitative Analysis of Homocitrate Function

The functional importance of homocitrate and its interacting residues is underscored by quantitative data from enzyme activity assays and diazotrophic growth studies.

Table 1: FeMoco Maturation Assay Activity This table summarizes the competence of different Fe protein variants in stimulating the maturation of the NifEN-bound FeMoco precursor. Activity is measured by the reconstitution of a functional MoFe protein.

| Fe Protein Variant | Description | Maturation Activity (%)[3] |

| Fe proteincomplete | Contains Mo and homocitrate | 100 |

| Fe proteinminus homocitrate | Lacks homocitrate | 0 |

| Fe proteinminus Mo | Lacks molybdenum | 0 |

| Fe proteinminus Mo/homocitrate | Lacks both Mo and homocitrate | 0 |

| Data derived from an in vitro FeMoco maturation assay. The 100% activity corresponds to approximately 300 nmol of C₂H₄ formed per mg of ΔnifB MoFe protein per minute.[3] |

Table 2: Phenotypes of Azotobacter vinelandii α-Lys426 Mutants This table shows the impact of mutations in the α-Lys426 residue, which interacts with homocitrate, on diazotrophic growth and nitrogenase activity.

| MoFe-protein Variant | Doubling Time (h) | Purified MoFe-protein Specific Activity (nmol H₂/min/mg)[1] |

| Wild-type (α-Lys426) | 4.0 ± 0.2 | 2300 ± 100 |

| α-K426A (Alanine) | 12.0 ± 0.5 | 2200 ± 100 |

| α-K426R (Arginine) | 6.0 ± 0.3 | 2400 ± 100 |

| α-K426Q (Glutamine) | 10.0 ± 0.5 | 2100 ± 100 |

| Note: While proton reduction (H₂ evolution) specific activity remains high, the doubling time under nitrogen-fixing (diazotrophic) conditions is significantly impaired for the mutants, indicating a specific defect in N₂ reduction. |

Experimental Methodologies

Detailed protocols are essential for studying the role of homocitrate in nitrogenase. The following are summarized methodologies for key experiments. All procedures must be performed under strict anaerobic conditions.

Protocol: In Vitro FeMoco Maturation Assay

This assay assesses the ability of various components to complete the synthesis of FeMoco on the NifEN scaffold and activate a recipient apo-MoFe protein.[3][12]

-

Preparation of Components:

-

Purify His-tagged NifEN from a suitable A. vinelandii strain (e.g., a strain that accumulates the Fe-S precursor).

-

Purify FeMoco-deficient ΔnifB MoFe protein to act as the recipient for mature FeMoco.

-

Purify the Fe protein variants to be tested (e.g., Fe proteincomplete, Fe proteinminus homocitrate).

-

Prepare an ATP-regenerating system (creatine phosphokinase, phosphocreatine) and assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1.7 mM sodium dithionite).

-

-

Assay Reaction:

-

In an anaerobic environment (glove box), combine NifEN, ΔnifB MoFe protein, sodium molybdate, and (R)-homocitrate in the assay buffer.

-

Add the specific Fe protein variant being tested.

-

Initiate the reaction by adding the ATP-regenerating mix.

-

Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for FeMoco synthesis and insertion.

-

-

Activity Measurement:

-

Following incubation, measure the reconstituted nitrogenase activity using the acetylene reduction assay (see Protocol 6.2).

-

Quantify the ethylene produced by gas chromatography.

-

Express activity as nmol of ethylene produced per minute per milligram of ΔnifB MoFe protein.

-

Protocol: Nitrogenase Activity (Acetylene Reduction) Assay

This is the standard method for measuring nitrogenase activity by monitoring its reduction of acetylene to ethylene.[13][14][15]

-

Reaction Setup:

-

In anaerobic, sealed serum vials, prepare an assay mixture containing buffer (e.g., 100 mM MOPS, pH 7.0), an ATP-regenerating system, 10 mM sodium dithionite as a reductant, and purified nitrogenase components (MoFe protein and Fe protein).

-

The ratio of Fe protein to MoFe protein can be varied, but a ratio of 20:1 is often used for maximal flux.[1]

-

-

Initiation and Incubation:

-

Make the vials gas-tight with rubber septa.

-

Replace a portion of the vial headspace (e.g., 10%) with acetylene gas (C₂H₂). The remainder of the atmosphere is typically argon.[1]

-

Initiate the reaction by injecting the final component (e.g., MgATP or one of the proteins).

-

Incubate at a constant temperature (e.g., 30°C) with gentle shaking.

-

-

Quantification:

-

At timed intervals, withdraw a sample of the headspace gas using a gas-tight syringe.

-

Inject the gas sample into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., HayeSep® N) to separate acetylene and ethylene.[13]

-

Calculate the amount of ethylene produced by comparing the peak area to a standard curve.

-

Terminate the reaction by injecting an acid or EDTA solution.[14]

-

Conclusion and Future Directions

This compound is an exquisitely tailored and indispensable component of the nitrogenase active site. Its dedicated synthesis by NifV, targeted insertion by the NifH/ATP system, and dynamic role in catalysis highlight a sophisticated biochemical strategy for achieving one of nature's most challenging chemical reactions. While the homocitrate ring-opening hypothesis provides a compelling model for its function in N₂ reduction, direct spectroscopic or structural observation of this transient state remains a significant challenge. Future research, leveraging advanced techniques such as time-resolved cryo-electron microscopy and quantum mechanical/molecular mechanical (QM/MM) calculations, will be crucial to fully unravel the dynamic role of homocitrate during the catalytic cycle.[16][17] A deeper understanding of these mechanisms could pave the way for bio-inspired synthetic catalysts for ammonia production, a cornerstone of modern agriculture and industry.

References

- 1. Evidence for a dynamic role for homocitrate during nitrogen fixation: the effect of substitution at the α-Lys426 position in MoFe-protein of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Biosynthesis of the Iron-Molybdenum Cofactor of Nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Synthesis of Homocitrate [mdpi.com]

- 6. Homocitrate Synthase Genes of Two Wide-Host-Range Bradyrhizobium Strains are Differently Required for Symbiosis Depending on Host Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification of the Azotobacter vinelandii nifV-encoded homocitrate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of homocitrate in the biosynthesis of the iron-molybdenum cofactor of nitrogenase - ProQuest [proquest.com]

- 10. uniprot.org [uniprot.org]

- 11. pnas.org [pnas.org]

- 12. FeMo cofactor maturation on NifEN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple in situ Assay to Assess Plant-Associative Bacterial Nitrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays of Nitrogenase Reaction Products | Springer Nature Experiments [experiments.springernature.com]

- 15. Quantitative Estimation of Nitrogenase Activity: Acetylene Reduction Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Protonation of Homocitrate and the E1 State of Fe-Nitrogenase Studied by QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

homocitric acid as an intermediate in lysine biosynthesis

An In-depth Technical Guide on Homocitric Acid as an Intermediate in Lysine Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid for humans, is synthesized in nature via two distinct metabolic routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. While the DAP pathway is prevalent in bacteria and plants, the AAA pathway is characteristic of higher fungi (e.g., yeasts and molds), euglenids, and certain thermophilic bacteria. This distinction makes the AAA pathway a compelling target for the development of novel antifungal agents. This technical guide focuses on the critical initial phase of the AAA pathway: the formation and conversion of this compound. It details the enzymatic reactions, presents key quantitative data, outlines relevant experimental protocols, and discusses the pathway's regulation, providing a comprehensive resource for researchers in biochemistry, microbiology, and drug development.

Introduction to Lysine Biosynthesis Pathways

Nature has evolved two primary pathways for the de novo synthesis of L-lysine.

-

The Diaminopimelate (DAP) Pathway: Found in most bacteria and plants, this pathway starts from aspartate and pyruvate. Its intermediates, particularly meso-diaminopimelate, are also crucial for the construction of the peptidoglycan cell wall in many bacteria, making the enzymes of this pathway attractive targets for antibacterial drug development.[1][2][3][4]

-

The α-Aminoadipate (AAA) Pathway: Utilized by higher fungi, including human pathogens like Candida albicans and Aspergillus fumigatus, as well as some euglenoids and the bacterium Thermus thermophilus.[5][6][7][8] This pathway begins with the condensation of acetyl-CoA and the Krebs cycle intermediate α-ketoglutarate.[6][8] The absence of the AAA pathway in humans makes its constituent enzymes, particularly the first and rate-limiting one, prime targets for selective antifungal therapies.[5][6]

The α-Aminoadipate (AAA) Pathway: The Role of Homocitrate

The AAA pathway consists of eight enzymatic steps that convert α-ketoglutarate and acetyl-CoA into L-lysine.[7] The initial reactions, which occur in the mitochondria of fungal cells, center on the synthesis and isomerization of homocitrate.[7]

The pathway begins with the formation of homocitrate, a tricarboxylic acid that is a direct analogue of citrate from the Krebs cycle.[9] This molecule serves as the foundational intermediate from which the carbon skeleton of lysine is built.

Step 1: Homocitrate Formation

The first committed and rate-limiting step of the AAA pathway is the aldol condensation of acetyl-coenzyme A (acetyl-CoA) and α-ketoglutarate (2-oxoglutarate) to form (R)-2-hydroxybutane-1,2,4-tricarboxylate, commonly known as homocitrate.[10][11][12][13] This reaction is catalyzed by the enzyme Homocitrate Synthase (HCS) (EC 2.3.3.14).[14]

HCS is a key regulatory point in the pathway. Its activity is tightly controlled by feedback inhibition from the final product, L-lysine, which competes with the substrate α-ketoglutarate for binding in the active site.[10][11][15][16] In Saccharomyces cerevisiae, two HCS isoenzymes, Lys20 and Lys21, have been identified and are located in the nucleus.[17][18]

Step 2 & 3: Isomerization to Homoisocitrate

Following its synthesis, homocitrate is isomerized to homoisocitrate. This conversion is analogous to the isomerization of citrate to isocitrate in the Krebs cycle and proceeds via a cis-homoaconitate intermediate. In fungi, this two-step dehydration and rehydration process was historically attributed to a single enzyme, homoaconitase.[6][8] However, more recent studies have revealed that two separate enzymes from the aconitase family are required.[6][19]

-

Dehydration: An aconitase converts homocitrate to cis-homoaconitate.[19]

-

Hydration: A distinct homoaconitase then catalyzes the hydration of cis-homoaconitate to form homoisocitrate.[6][19]

Homocitrate Synthase (HCS): A Detailed Profile

As the gatekeeper of the AAA pathway, HCS has been the subject of extensive study.

Structure and Mechanism

Fungal HCS enzymes, such as the one from Schizosaccharomyces pombe, are typically dimeric proteins, with each monomer containing a (α/β)₈ TIM barrel domain that houses the active site.[5][15] The catalytic mechanism proceeds via a mixed aldol-Claisen condensation.[13] Kinetic studies on HCS from Thermus thermophilus show a sequential mechanism that can be ordered or random depending on the divalent cation (Mn²⁺ or Mg²⁺) present.[1][10] In contrast, the enzyme from S. cerevisiae follows a predominantly ordered Bi-Bi reaction where α-ketoglutarate binds first, followed by acetyl-CoA.[13]

Regulation by L-Lysine Feedback Inhibition

The primary mode of regulating metabolic flux through the AAA pathway is the allosteric feedback inhibition of HCS by L-lysine.[11][16] Structural studies of S. pombe HCS in complex with L-lysine have shown that lysine binds directly within the active site, acting as a competitive inhibitor with respect to the substrate α-ketoglutarate.[10][15] This inhibition is crucial for cellular economy, preventing the overproduction of lysine. In S. cerevisiae, this feedback inhibition also modulates gene expression; by limiting the production of the pathway intermediate α-aminoadipate semialdehyde, which acts as a co-inducer for the transcriptional activator Lys14p, lysine effectively represses the transcription of other LYS genes.[17]

Quantitative Data

Kinetic parameters provide insight into enzyme efficiency and inhibitor potency. The following tables summarize key data for HCS from various organisms.

Table 1: Kinetic Parameters for Homocitrate Synthase

| Organism | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Divalent Cation | Conditions | Reference |

| Thermus thermophilus | α-Ketoglutarate | 100 (approx.) | - | Mg²⁺ | pH 7.5, 25°C | [2] |

| Thermus thermophilus | Acetyl-CoA | 50 (approx.) | - | Mg²⁺ | pH 7.5, 25°C | [2] |

| S. cerevisiae (Lys20) | α-Ketoglutarate | - | - | Zn²⁺ | - | [20] |

| S. cerevisiae (Lys20) | Acetyl-CoA | - | - | Zn²⁺ | - | [20] |

Note: Comprehensive Kₘ and Vₘₐₓ values are not consistently reported across all literature; values can vary significantly with experimental conditions.

Table 2: L-Lysine Inhibition Constants (Kᵢ) for Homocitrate Synthase

| Organism | Kᵢ (µM) | Inhibition Type vs. α-KG | Conditions | Reference |

| Schizosaccharomyces pombe | 3.56 ± 0.66 | Competitive | - | [10] |

| Thermus thermophilus | 9.4 | Competitive | pH 7.5, 25°C | [10] |

| Penicillium chrysogenum | 8 | Competitive | - | [10] |

Kᵢ represents the inhibitor concentration required to produce half-maximum inhibition.

Experimental Protocols

Protocol: Recombinant Homocitrate Synthase Purification

This protocol describes a general workflow for the purification of a histidine-tagged HCS expressed in E. coli.

-

Expression: Overexpress His-tagged HCS in E. coli Rosetta2(DE3) cells by inducing with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and growing overnight at 18°C.[5]

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.5). Lyse cells using lysozyme followed by sonication on ice.[5]

-

Clarification: Centrifuge the lysate at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C to pellet cellular debris. Collect the supernatant.[16]

-

Immobilized Metal Affinity Chromatography (IMAC): Apply the clarified supernatant to a Ni²⁺-charged IMAC column (e.g., Nuvia IMAC or Ni-NTA agarose) pre-equilibrated with lysis buffer.

-

Wash: Wash the column extensively with wash buffer (lysis buffer containing a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged HCS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Gel Filtration Chromatography: For higher purity and buffer exchange, subject the eluted fraction to gel filtration chromatography using a column like Superdex 200 equilibrated in a suitable storage buffer (e.g., 25 mM Tris pH 9.0, 50 mM NaCl).[5]

-

Purity Check and Storage: Assess protein purity by SDS-PAGE. Pool pure fractions, determine protein concentration, and store at -80°C.

Protocol: Homocitrate Synthase Activity Assay

This spectrophotometric assay is analogous to the one used for citrate synthase. It measures the rate of free coenzyme A (CoA-SH) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

Substrate 1 (Acetyl-CoA): 10 mM Acetyl-CoA in water.

-

Substrate 2 (α-Ketoglutarate): 10 mM α-Ketoglutarate in water.

-

-

Assay Procedure (for a 96-well plate, 200 µL final volume):

-

To each well, add:

-

160 µL Assay Buffer

-

10 µL DTNB Solution

-

10 µL Acetyl-CoA Solution

-

10 µL of purified HCS enzyme solution (diluted in assay buffer).

-

-

Mix and incubate for 3-5 minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration and to measure any background reaction.

-

Initiate the reaction by adding 10 µL of α-Ketoglutarate Solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) in a microplate reader over 5-10 minutes, taking readings every 15-30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₁₂/min) from the initial linear portion of the curve.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol/min (Units of activity).

-

This compound in Other Biological Contexts

Beyond lysine biosynthesis, homocitrate is a crucial component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme complex, which catalyzes biological nitrogen fixation. The nifV gene, found in nitrogen-fixing bacteria like Azotobacter vinelandii, encodes a specialized homocitrate synthase. This enzyme provides the homocitrate that is incorporated into the FeMo-co active site, where it is essential for the proper functioning and substrate specificity of nitrogenase.

Therapeutic Potential

The absence of the AAA pathway and HCS in humans makes it an ideal target for the development of species-specific antifungal drugs.[5][8] Inhibitors designed to target the active site of fungal HCS could disrupt lysine biosynthesis, leading to fungal cell death or stasis, without affecting the human host. The detailed structural and kinetic data available for HCS provide a strong foundation for rational drug design and high-throughput screening of small molecule inhibitors.[10][15]

Conclusion

This compound is the inaugural intermediate of the α-aminoadipate pathway, a metabolic route essential for lysine synthesis in higher fungi and a limited number of other eukaryotes and prokaryotes. Its formation, catalyzed by the highly regulated enzyme homocitrate synthase, represents the committed step and primary control point for the entire pathway. A thorough understanding of HCS—its structure, mechanism, kinetics, and inhibition—is paramount for researchers aiming to exploit this pathway for therapeutic intervention. The distinctiveness of the AAA pathway continues to make HCS a promising and high-value target for the development of next-generation antifungal therapies.

References

- 1. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdanderson.org [mdanderson.org]

- 14. In Saccharomyces cerevisae, feedback inhibition of homocitrate synthase isoenzymes by lysine modulates the activation of LYS gene expression by Lys14p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 18. mdpi.com [mdpi.com]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. sfzg.unizg.hr [sfzg.unizg.hr]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Homocitric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocitric acid, a homolog of citric acid, is a naturally occurring tricarboxylic acid with significant roles in primary metabolism and biocatalysis. Unlike its achiral analog, this compound possesses a chiral center, leading to stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the study of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, systematically named 2-hydroxy-1,2,4-butanetricarboxylic acid, has the chemical formula C₇H₁₀O₇.[1] Its structure features three carboxylic acid groups and a tertiary alcohol, contributing to its acidic nature and potential for chelation. The presence of a chiral carbon at the C2 position gives rise to two enantiomers, (R)-homocitric acid and (S)-homocitric acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₇ | [1][2] |

| Molecular Weight | 206.15 g/mol | [2] |

| IUPAC Name | 2-hydroxybutane-1,2,4-tricarboxylic acid | [2] |

| pKa (strongest acidic) | ~3.09 (predicted) | |

| Appearance | Colorless solid | [1] |

Table 1: Physicochemical Properties of this compound

Stereochemistry

The stereochemistry of this compound is a critical aspect of its biological function. The chiral center at the C2 position dictates the three-dimensional arrangement of the substituents, leading to distinct interactions with enzymes. The naturally occurring and biologically active form is typically the (R)-enantiomer.

References

The Homologue Distinction: A Technical Guide to the Structural and Functional Differences Between Homocitric Acid and Citric Acid

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the critical distinctions between the structurally similar tricarboxylic acids, homocitric acid and citric acid. This document outlines their core structural variations, comparative physicochemical properties, disparate biological roles, and the analytical methodologies required for their differentiation.

Executive Summary

Citric acid and its homologue, this compound, are tricarboxylic acids that, despite their structural similarity, play vastly different roles in biochemistry. The primary structural difference is an additional methylene group in this compound, which renders the molecule chiral and fundamentally alters its biological function. Citric acid is a well-known, achiral intermediate in the central metabolic pathway of all aerobic organisms—the citric acid cycle. In contrast, this compound is a chiral molecule essential as a component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the enzyme complex responsible for biological nitrogen fixation. Understanding these differences is critical for researchers in metabolism, enzymology, and drug development. This guide provides a detailed comparison of their structures, properties, biological functions, and the experimental protocols necessary to distinguish them.

Core Structural Differences

The fundamental distinction between citric acid and this compound lies in the length of one of its carboxylic acid side chains. This compound is, as the "homo-" prefix suggests, a homologue of citric acid, containing one additional methylene (-CH2-) group in its carbon backbone.[1]

-

Citric Acid (C₆H₈O₇): Its IUPAC name is 2-hydroxypropane-1,2,3-tricarboxylic acid. It is an achiral molecule due to a plane of symmetry passing through the central carbon, the hydroxyl group, and the central carboxyl group.

-

This compound (C₇H₁₀O₇): Its IUPAC name is 2-hydroxybutane-1,2,4-tricarboxylic acid. The insertion of a methylene unit extends one of the carboxymethyl arms to a carboxyethyl arm. This extension eliminates the plane of symmetry, making the central C2 carbon a stereocenter. Therefore, unlike citric acid, this compound is a chiral molecule.[1]

This core difference is visualized in the diagram below.

References

A Technical Guide to the Biosynthesis of the Iron-Molybdenum Cofactor: The Crucial Role of Homocitrate

Authored for Researchers, Scientists, and Drug Development Professionals

The iron-molybdenum cofactor (FeMoco) is the catalytic heart of nitrogenase, the only enzyme known to reduce atmospheric dinitrogen (N₂) to bioavailable ammonia.[1][2] This intricate metallocluster, with a composition of [Mo-7Fe-9S-C-R-homocitrate], represents one of the most complex prosthetic groups in biology.[1][3][4] Its biosynthesis is a highly orchestrated process involving a suite of nitrogen fixation (nif) gene products.[5][6] Central to the structure and function of FeMoco is the organic acid, (R)-homocitrate, which is supplied by the homocitrate synthase, NifV.[5][6][7] This guide provides an in-depth examination of the FeMoco biosynthetic pathway, focusing on the synthesis and incorporation of homocitrate, the experimental methodologies used to elucidate this process, and the functional implications for nitrogenase activity.

The Core Biosynthetic Pathway of FeMoco

The assembly of FeMoco is a stepwise process that occurs on a series of scaffold proteins before the mature cofactor is inserted into the apo-dinitrogenase (NifDK).[8][9] The pathway involves the coordinated action of several key Nif proteins.

Initial Steps: Iron-Sulfur Core Assembly

The biosynthesis begins with the mobilization of iron and sulfur by the products of the nifS and nifU genes.[5][6] These components are used to assemble simple [Fe-S] clusters, which are then transferred to the NifB protein.[5][6] NifB, a radical S-adenosyl-L-methionine (SAM) enzyme, is a key player, catalyzing the fusion of two [4Fe-4S] clusters and inserting a carbide ion to form a complex [8Fe-9S-C] precursor known as NifB-co.[6][10][11] This is the first committed step in the biosynthesis of all nitrogenase cofactors.[1]

Maturation on the NifEN Scaffold

The NifB-co precursor is then transferred to the NifEN protein complex, which serves as the primary scaffold for FeMoco maturation.[8][12][13] The structure of NifEN shares significant homology with the NifDK protein, suggesting it provides a template for the final cofactor assembly.[5] On NifEN, the iron-only precursor undergoes further processing to prepare for the critical insertion of molybdenum and homocitrate.[5][13]

Homocitrate Synthesis and Incorporation

The organic component of FeMoco, (R)-homocitrate, is synthesized by the NifV enzyme, a dedicated homocitrate synthase.[5][6][7] The presence of a functional nifV gene is directly correlated with the accumulation of homocitrate in nitrogen-fixing cells.[7]

The final maturation steps on the NifEN scaffold involve the ATP-dependent action of the NifH protein (dinitrogenase reductase).[4] NifH functions as a specific "Mo/homocitrate insertase," delivering these two final components to the NifEN-bound iron-sulfur core.[13][14] It is proposed that molybdenum and homocitrate are incorporated concurrently.[13] This step completes the assembly of the [Mo-7Fe-9S-C-R-homocitrate] cluster on NifEN.[5][13]

Final Transfer to Apo-Dinitrogenase

Once fully assembled on NifEN, the mature FeMoco is transferred to the cofactor-deficient apo-NifDK protein.[5][13] This insertion activates the enzyme, rendering it capable of N₂ reduction.[13] The transfer is believed to occur via direct protein-protein interaction between the FeMoco-loaded NifEN and apo-NifDK.[13]

Visualizations of the FeMoco Biosynthetic Pathway

// Pathway Flow Fe -> NifUS; S -> NifUS; NifUS -> FeS_clusters [label="Mobilization"]; FeS_clusters -> NifB; SAM -> NifB; NifB -> NifB_co [label="Core Synthesis"]; NifB_co -> NifEN [label="Transfer"];

NifV -> Homocitrate_source [label="Synthesis"];

Mo -> NifH; Homocitrate_source -> NifH;

NifH -> NifEN [label="ATP-dependent\nMo/Homocitrate\nInsertion"];

NifEN -> FeMoco_on_NifEN [style=dotted, arrowhead=none]; FeMoco_on_NifEN -> FeMoco [label="Release"]; FeMoco -> ApoNifDK [label="Insertion"]; ApoNifDK -> ActiveNifDK; } FeMoco Biosynthesis Pathway.

The Indispensable Role of Homocitrate

Homocitrate is not merely a structural component; it is fundamentally linked to the catalytic competency of nitrogenase. Its absence or replacement has profound consequences on the enzyme's substrate reduction capabilities.

In mutant strains lacking a functional nifV gene, homocitrate is not synthesized.[7][15] These organisms often incorporate citrate, a structurally similar molecule, into the cofactor instead.[15][16] The resulting citrate-containing FeMoco leads to a nitrogenase that can effectively reduce substrates like acetylene but is severely impaired in its ability to reduce N₂.[7][15] This demonstrates that the specific structure of homocitrate is essential for the challenging task of dinitrogen reduction.[17]

The homocitrate molecule coordinates with the molybdenum atom at one end of the FeMoco cluster through its hydroxyl and one of its carboxyl groups.[6] This interaction is believed to be critical for several reasons:

-

Modulating Redox Properties: It likely fine-tunes the electronic properties of the molybdenum atom and, by extension, the entire cluster.

-

Substrate Access and Binding: It has been proposed that homocitrate may play a dynamic role, potentially changing its coordination to open a binding site on the molybdenum atom for N₂ during the catalytic cycle.[2]

-

Cofactor Insertion: The negative charge provided by the homocitrate moiety may help steer the cofactor into its binding pocket within the apo-NifDK protein.[13]

Quantitative Data and Stoichiometry

While detailed kinetic data for the entire pathway is complex to obtain, the stoichiometry of the final cofactor and the key protein components have been well-established.

Table 1: Key Protein Components in FeMoco Biosynthesis

| Protein | Gene | Subunit Structure | Function |

|---|---|---|---|

| NifU/NifS | nifU / nifS | Homodimer / Homodimer | Provide the iron and sulfur building blocks for [Fe-S] cluster assembly.[1][5] |

| NifB | nifB | Homodimer | A radical SAM enzyme that synthesizes the [8Fe-9S-C] core (NifB-co).[1][6] |

| NifV | nifV | - | Homocitrate synthase; provides the essential organic component of FeMoco.[5][7] |

| NifEN | nifE / nifN | α₂β₂ Heterotetramer | Scaffold protein for the maturation of NifB-co into mature FeMoco.[5][12] |

| NifH | nifH | Homodimer | Dinitrogenase reductase; functions as an ATP-dependent Mo/homocitrate insertase.[4][5][14] |

| NifDK | nifD / nifK | α₂β₂ Heterotetramer | Dinitrogenase; the final recipient of the mature FeMoco.[1][2] |

Table 2: Composition of the Iron-Molybdenum Cofactor (FeMoco)

| Component | Number of Atoms/Molecules per Cofactor |

|---|---|

| Molybdenum (Mo) | 1 |

| Iron (Fe) | 7 |

| Sulfide (S) | 9 |

| Carbide (C) | 1 |

| (R)-Homocitrate | 1 |

Data sourced from multiple structural and analytical studies.[3][4][17][18]

Experimental Protocols: The In Vitro FeMoco Synthesis Assay

Much of our understanding of FeMoco biosynthesis comes from the development of a robust in vitro synthesis and activation assay.[19][20] This cell-free system allows researchers to dissect the pathway by controlling the presence and absence of specific components.[18]

Objective: To synthesize functional FeMoco from purified components and use it to activate cofactor-deficient apo-dinitrogenase (apo-NifDK). The activity is typically measured by the acetylene reduction assay.

Core Components:

-

Protein Sources:

-

Substrates and Cofactors:

-

Molybdate: As a source of molybdenum (e.g., Na₂MoO₄).[18][19]

-

Iron Source: e.g., FeCl₂.[4]

-

Sulfide Source: e.g., Na₂S.[4]

-

S-adenosyl-L-methionine (SAM): Required for the NifB-catalyzed reaction.[4][21]

-

ATP-Regenerating System: MgATP and a system like creatine phosphate/creatine kinase to maintain high ATP levels.[18][19]

-

Reductant: Sodium dithionite (Na₂S₂O₄) to maintain strict anaerobic conditions and provide reducing equivalents.[18][20]

-

-

Buffer System: An anaerobic buffer, such as Tris-HCl, at an appropriate pH (typically ~8.0).[14]

General Methodology:

-

Preparation: All manipulations must be performed under strict anaerobic conditions (e.g., in a glove box) as the Nif proteins and the cofactor are extremely oxygen-sensitive.

-

Reaction Mixture: The purified Nif proteins (NifB, NifEN, NifH) are combined in an anaerobic reaction vessel with the substrates and cofactors (molybdate, homocitrate, Fe²⁺, S²⁻, SAM, ATP, and dithionite).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) to allow for the synthesis of FeMoco on the NifEN scaffold.

-

Activation: The purified apo-NifDK is added to the reaction mixture. The newly synthesized FeMoco is transferred from NifEN to apo-NifDK, forming active holo-dinitrogenase.

-

Activity Measurement: The activity of the reconstituted holo-NifDK is determined. The most common method is the acetylene reduction assay. The reaction vessel is flushed with acetylene, and the rate of ethylene production is measured by gas chromatography. The amount of active NifDK formed is directly proportional to the amount of FeMoco synthesized.[20]

This powerful assay has been instrumental in identifying the minimal set of proteins required for FeMoco synthesis (NifB, NifEN, and NifH) and confirming the essentiality of substrates like homocitrate and SAM.[1][4]

Logical Relationships and Protein Interactions

The biosynthesis of FeMoco relies on a series of specific molecular interactions and substrate dependencies. The core of this process involves the sequential action and interplay of NifB, NifEN, and NifH.

The process begins with NifB, which acts independently to produce the NifB-co precursor. This precursor is the substrate for the NifEN scaffold. The maturation of the NifEN-bound cluster is strictly dependent on the NifH protein, which in turn requires ATP, molybdate, and homocitrate to perform its insertase function. Finally, the formation of active nitrogenase is dependent on the successful transfer of the completed cofactor from NifEN to apo-NifDK. This cascade of dependencies ensures the precise and ordered assembly of the final metallocluster.

// Core Proteins NifB [label="NifB", fillcolor="#4285F4"]; NifEN [label="NifEN", fillcolor="#4285F4"]; NifH [label="NifH", fillcolor="#4285F4"]; ApoNifDK [label="Apo-NifDK", fillcolor="#EA4335"]; ActiveNifDK [label="Active NifDK", fillcolor="#34A853"];

// Substrates & Intermediates node [shape=ellipse, fontcolor="#202124"]; NifB_co [label="NifB-co", fillcolor="#FBBC05"]; FeMoco_mature [label="Mature FeMoco", fillcolor="#FBBC05"]; Substrates [label="Mo + Homocitrate\n+ ATP", fillcolor="#F1F3F4"];

// Logical Flow NifB -> NifB_co [label="Produces"]; NifB_co -> NifEN [label="Transferred to"];

Substrates -> NifH [label="Required by"]; NifH -> NifEN [label="Acts upon", dir=both, style=dashed, arrowhead=normal, arrowtail=normal, constraint=false];

NifEN -> FeMoco_mature [label="Produces"];

FeMoco_mature -> ApoNifDK [label="Inserts into"]; ApoNifDK -> ActiveNifDK [label="Becomes"]; } Core Protein Interactions.

References

- 1. Biosynthesis of Nitrogenase Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a dynamic role for homocitrate during nitrogen fixation: the effect of substitution at the α-Lys426 position in MoFe-protein of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Biosynthesis of Nitrogenase FeMoco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FeMoco - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dl.edi-info.ir [dl.edi-info.ir]

- 9. Biosynthesis of the Iron-Molybdenum Cofactor of Nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pnas.org [pnas.org]

- 12. Purification of a NifEN protein complex that contains bound molybdenum and a FeMo-Co precursor from an Azotobacter vinelandii DeltanifHDK strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Nitrogenase Fe protein: A molybdate/homocitrate insertase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of homocitrate in the biosynthesis of the iron-molybdenum cofactor of nitrogenase - ProQuest [proquest.com]

- 16. Structure of the iron-molybdenum cofactor derived from properties of dinitrogenase containing homocitrate analogs [elibrary.ru]

- 17. pnas.org [pnas.org]

- 18. Requirement of NifX and other nif proteins for in vitro biosynthesis of the iron-molybdenum cofactor of nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

The Enzymatic Keystone of Lysine Synthesis in Yeast: A Technical Guide to Homocitrate Synthase

For Immediate Release

Palo Alto, CA – December 13, 2025 – In the intricate metabolic landscape of Saccharomyces cerevisiae, the enzymatic formation of homocitrate stands as the committed and rate-limiting step in the biosynthesis of the essential amino acid, lysine. This technical guide provides an in-depth exploration of the core of this process, focusing on the key enzymes, their regulation, and the experimental methodologies used to elucidate their function. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further investigation into this vital biochemical pathway.

Introduction: The Gateway to Lysine Biosynthesis

In fungi, including the model organism Saccharomyces cerevisiae, lysine is synthesized via the α-aminoadipate (AAA) pathway. The first enzymatic reaction in this pathway is the aldol condensation of acetyl-CoA and 2-oxoglutarate (α-ketoglutarate) to form homocitrate. This reaction is catalyzed by homocitrate synthase (HCS), a key enzyme that is subject to stringent regulation, thereby controlling the metabolic flux towards lysine production. Due to its absence in humans, the AAA pathway and its constituent enzymes, particularly HCS, represent promising targets for the development of novel antifungal therapeutics.

S. cerevisiae possesses two isozymes of homocitrate synthase, encoded by the paralogous genes LYS20 and LYS21. These isozymes, Lys20p and Lys21p, exhibit distinct kinetic properties and play specialized roles depending on the metabolic state of the cell.

The Homocitrate Synthase Isozymes: Lys20p and Lys21p

Lys20p and Lys21p are the products of a whole-genome duplication event and share a high degree of sequence homology. However, they have evolved to exhibit different regulatory and kinetic characteristics, allowing the yeast cell to fine-tune lysine biosynthesis in response to varying environmental and metabolic conditions.

Gene and Protein Characteristics

The LYS20 and LYS21 genes are both located on chromosome IV. The encoded proteins, Lys20p and Lys21p, have molecular weights of approximately 47 kDa and 49 kDa, respectively.[1] While single null mutants of either LYS20 or LYS21 are viable and prototrophic for lysine, a double null mutant (lys20Δ lys21Δ) is auxotrophic for lysine, demonstrating their redundant yet essential function in lysine biosynthesis.

Kinetic Properties and Regulation

The two homocitrate synthase isozymes are differentially regulated by the end-product of the pathway, L-lysine. This feedback inhibition is a critical mechanism for maintaining lysine homeostasis. Lys21p is significantly more sensitive to allosteric inhibition by lysine than Lys20p. The presence of lysine induces positive cooperativity for 2-oxoglutarate binding in Lys21p. In contrast, Lys20p is subject to weaker, competitive feedback inhibition by lysine.

The differential regulation of these isozymes allows for a sophisticated control of the lysine biosynthetic flux. Under conditions of high lysine availability, the highly sensitive Lys21p is strongly inhibited, while the less sensitive Lys20p can maintain a basal level of homocitrate synthesis.

Table 1: Comparative Kinetic Parameters of Yeast Homocitrate Synthase Isozymes

| Parameter | Lys20p | Lys21p | Reference |

| Substrates | |||

| Km (Acetyl-CoA) | 2.9 ± 0.3 µM | Not Reported | [2] |

| Km (2-Oxoglutarate) | 120 ± 10 µM | S0.5 (in absence of Lysine) ~1.5 mM | [2],[3] |

| Inhibitor | |||

| Ki (L-Lysine) | 5.5 ± 0.6 mM (Competitive) | 0.053 mM (Allosteric) | [2],[3] |

| Vmax | 1.8 ± 0.04 µmol/min/mg | Not Reported in absolute units | [2] |

Note: The kinetic parameters for Lys20p and Lys21p were determined in separate studies under different conditions, which may affect direct comparability.

Subcellular Localization: An Unexpected Nuclear Residence

Contrary to initial assumptions that placed amino acid biosynthesis in the cytoplasm or mitochondria, immunofluorescence microscopy and cellular fractionation studies have unequivocally demonstrated that both Lys20p and Lys21p are predominantly localized to the nucleus in S. cerevisiae.[1] This surprising discovery has led to the investigation of non-canonical, or "moonlighting," functions for these enzymes beyond their role in lysine biosynthesis.

dot

References

Homocitric Acid Lactone: An In-depth Technical Guide on its Structure, Equilibrium, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocitric acid, a crucial component of the iron-molybdenum cofactor (FeMo-cofactor) of nitrogenase, exists in a pH-dependent equilibrium with its corresponding γ-lactone. This technical guide provides a comprehensive overview of the chemical structure, the equilibrium dynamics between the open-chain and lactone forms, and the pivotal role of this compound lactone in the biosynthesis of the FeMo-cofactor. Detailed experimental protocols for the characterization of this molecule and diagrams illustrating its involvement in biological pathways are presented to serve as a valuable resource for researchers in biochemistry, drug development, and related scientific fields.

Introduction

This compound is a tricarboxylic acid that plays an indispensable role in biological nitrogen fixation. It is an essential component of the iron-molybdenum cofactor (FeMo-cofactor) located at the active site of molybdenum nitrogenase, the enzyme responsible for the conversion of atmospheric nitrogen to ammonia.[1][2] In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic ester form, this compound lactone.[3] Understanding the structure of this lactone and the factors governing its equilibrium with the open-chain acid is critical for comprehending the assembly and function of the nitrogenase enzyme. This guide delves into the core aspects of this compound lactone, providing detailed information on its structure, the chemical equilibrium, and its biological context.

Structure of this compound Lactone

This compound lactone is a γ-lactone, forming a five-membered ring. The lactonization occurs through an intramolecular esterification between the hydroxyl group and one of the carboxyl groups of this compound. The resulting structure is a chiral molecule with significant biological stereospecificity.

Table 1: General Structural and Chemical Properties of this compound Lactone